Chromogenic vs. Fluorogenic Detection: DAB Thiosulfonate Absorption Shift at 500 nm Compared with DANTS Fluorescence Emission
DAB thiosulfonate enables visible-wavelength spectrophotometric detection of sulfurtransferase activity due to a substantial difference in light absorption at 500 nm between the substrate (DAB thiosulfonate) and its enzymatic product (DAB sulfinate) [1]. In contrast, the closest structural analog validated for the same enzyme class, 5-dimethylamino-1-naphthalene thiosulfonate (DANTS), operates via fluorescence detection with an emission maximum of 500–510 nm (excitation at 325 nm), requiring UV excitation and fluorescence-capable instrumentation [2]. This means DAB thiosulfonate can be used with standard benchtop visible-wavelength spectrophotometers, while DANTS requires a fluorimeter or fluorescence-capable plate reader.
| Evidence Dimension | Detection modality and spectral property |
|---|---|
| Target Compound Data | Absorption difference at 500 nm (substrate vs. product); visible-wavelength spectrophotometric detection |
| Comparator Or Baseline | DANTS: fluorescence emission max 500–510 nm, excitation 325 nm; requires fluorimetric detection |
| Quantified Difference | Detection modality: absorption (visible) vs. fluorescence (UV-excited); instrumentation requirement: standard spectrophotometer vs. fluorimeter |
| Conditions | Enzymatic assay for rhodanese (EC 2.8.1.1) and thiosulfate reductase; in vitro, ambient conditions per published protocols |
Why This Matters
Procurement of DAB thiosulfonate rather than DANTS eliminates the need for fluorescence-capable instrumentation, reducing capital equipment cost and enabling sulfurtransferase assays in laboratories equipped only with standard UV-Vis spectrophotometers.
- [1] Burrous MR, Westley J. Chromogenic substrates for sulfurtransferases. Anal Biochem. 1985 Aug 15;149(1):66-71. doi:10.1016/0003-2697(85)90477-4. PMID: 3935005. View Source
- [2] Aird BA, Lane J, Westley A, Westley J. Methods for in situ visualization and assay of sulfurtransferases. Anal Biochem. 1987 Aug 1;164(2):554-8. doi:10.1016/0003-2697(87)90532-x. PMID: 3479029. View Source
